succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide
succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide
Brand Name:
Vulcanchem
CAS No.:
112118-16-8
VCID:
VC0056191
InChI:
InChI=1S/C48H60N8O15S3/c1-72-22-19-35(54-45(63)37(52-41(58)16-17-43(60)61)24-30-12-14-32(15-13-30)71-74(68,69)70)44(62)51-28-42(59)53-38(25-31-27-50-34-11-7-6-10-33(31)34)46(64)55-36(20-23-73-2)47(65)56(39(48(66)67)26-40(49)57)21-18-29-8-4-3-5-9-29/h3-15,27,35-39,50H,16-26,28H2,1-2H3,(H2,49,57)(H,51,62)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,60,61)(H,66,67)(H,68,69,70)/t35-,36-,37-,38-,39-/m0/s1
SMILES:
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O
Molecular Formula:
C48H60N8O15S3
Molecular Weight:
1085.2 g/mol
succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide
CAS No.: 112118-16-8
Main Products
VCID: VC0056191
Molecular Formula: C48H60N8O15S3
Molecular Weight: 1085.2 g/mol
CAS No. | 112118-16-8 |
---|---|
Product Name | succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide |
Molecular Formula | C48H60N8O15S3 |
Molecular Weight | 1085.2 g/mol |
IUPAC Name | (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C48H60N8O15S3/c1-72-22-19-35(54-45(63)37(52-41(58)16-17-43(60)61)24-30-12-14-32(15-13-30)71-74(68,69)70)44(62)51-28-42(59)53-38(25-31-27-50-34-11-7-6-10-33(31)34)46(64)55-36(20-23-73-2)47(65)56(39(48(66)67)26-40(49)57)21-18-29-8-4-3-5-9-29/h3-15,27,35-39,50H,16-26,28H2,1-2H3,(H2,49,57)(H,51,62)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,60,61)(H,66,67)(H,68,69,70)/t35-,36-,37-,38-,39-/m0/s1 |
Standard InChIKey | PUTDWXINFQVZCK-MQDBWYGVSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
Sequence | XMGWMN |
Synonyms | GE 410 GE-410 peptide-beta-phenethylamide(410) Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-beta-phenethylamide(410) succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide |
PubChem Compound | 3082634 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume